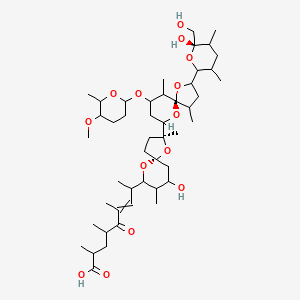

Nanchangmycin (free acid)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nanchangmycin is a polyether antibiotic produced by the bacterium Streptomyces nanchangensis. It is known for its ability to inhibit gram-positive bacteria and act as a growth promoter for ruminants. Nanchangmycin has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of liver fibrosis and as a broad-spectrum antiviral agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nanchangmycin is primarily produced through fermentation processes involving Streptomyces nanchangensis. The bacterium is cultured in specific media under controlled conditions to optimize the yield of nanchangmycin. The biosynthesis of nanchangmycin involves a complex pathway regulated by multiple genes within the nanchangmycin gene cluster .

Industrial Production Methods: Industrial production of nanchangmycin involves large-scale fermentation processes. The bacterium Streptomyces nanchangensis is grown in bioreactors with optimized nutrient media. The fermentation process is monitored and controlled to ensure maximum yield. Post-fermentation, nanchangmycin is extracted and purified using various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Nanchangmycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its mechanism of action.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize nanchangmycin.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nanchangmycin.

Substitution: Various nucleophiles can be used to substitute functional groups in nanchangmycin under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nanchangmycin can lead to the formation of oxidized derivatives with altered biological activity .

Aplicaciones Científicas De Investigación

Nanchangmycin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study polyether antibiotics and their biosynthesis.

Biology: Nanchangmycin is employed in studies involving bacterial inhibition and as a tool to understand bacterial resistance mechanisms.

Medicine: It has shown potential as an antifibrotic agent in the treatment of liver fibrosis by regulating intracellular calcium levels and kinase activity.

Industry: Nanchangmycin is used as a growth promoter in the agricultural industry, particularly for ruminants.

Mecanismo De Acción

Nanchangmycin exerts its effects by increasing cytosolic calcium levels and reducing the phosphorylated protein levels of several kinases, including FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B. This leads to the inactivation of hepatic stellate cell myofibroblasts, reducing collagen expression and deposition in the extracellular matrix. The compound also induces lipid re-accumulation in these cells, further contributing to its antifibrotic effects .

Comparación Con Compuestos Similares

Nanchangmycin is similar to other polyether antibiotics such as monensin and salinomycin. it has unique properties that distinguish it from these compounds:

Propiedades

Fórmula molecular |

C47H78O14 |

|---|---|

Peso molecular |

867.1 g/mol |

Nombre IUPAC |

8-[(2S,5R)-7-hydroxy-2-[(5S)-2-[(6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |

InChI |

InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41?,42?,44-,45+,46+,47-/m0/s1 |

Clave InChI |

FELYAZAWTURXNF-XPRCOFFQSA-N |

SMILES isomérico |

CC1CC([C@](OC1C2CC([C@@]3(O2)C(C(CC(O3)[C@@]4(CC[C@@]5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |

SMILES canónico |

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B10768584.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B10768599.png)

![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B10768605.png)

![(E,2S,4R,8S)-8-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2R,5R,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B10768609.png)

![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(6-methoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide](/img/structure/B10768613.png)

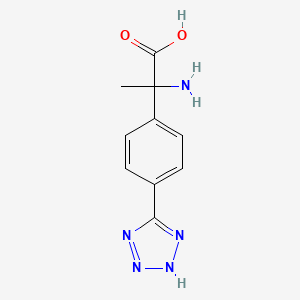

![(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid](/img/structure/B10768629.png)

![N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B10768646.png)

![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B10768650.png)

![Methyl 1-[8-[[3-(2-methoxycarbonylpyrrolidine-1-carbonyl)quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768668.png)

![6-chloro-2-[(3-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B10768692.png)